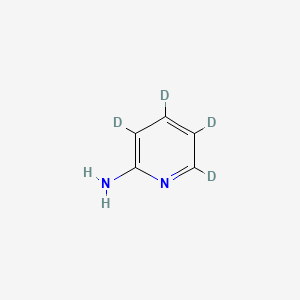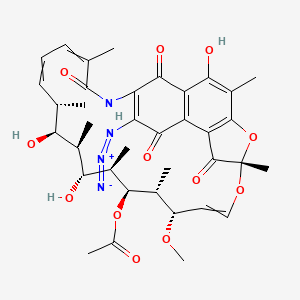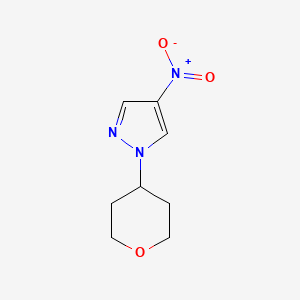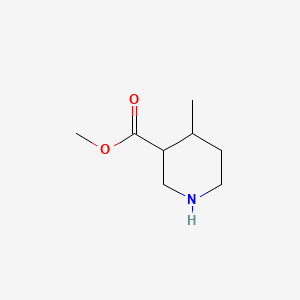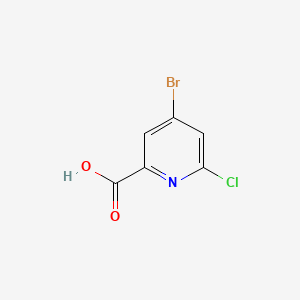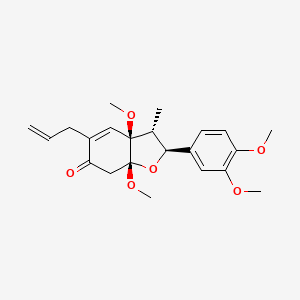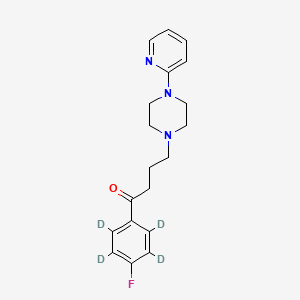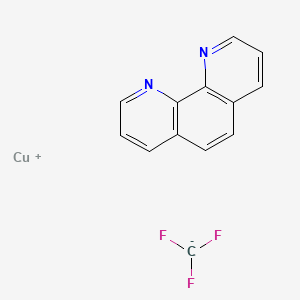
Ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate is an organic compound with the molecular formula C11H18O3 . It is also known by other names such as 3,3-Diméthyl-4-oxocyclohexanecarboxylate d’éthyle (French), Cyclohexanecarboxylic acid, 3,3-dimethyl-4-oxo-, ethyl ester, and Ethyl-3,3-dimethyl-4-oxocyclohexancarboxylat (German) .
Molecular Structure Analysis
The molecular structure of Ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate consists of a cyclohexane ring with two methyl groups (CH3) attached to one carbon atom, an ethyl ester group (COOC2H5) attached to another carbon atom, and a carbonyl group (C=O) attached to a third carbon atom .Physical And Chemical Properties Analysis
Ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate has a molecular weight of 198.26 g/mol . It has a computed XLogP3-AA value of 1.6, indicating its lipophilicity . It has no hydrogen bond donors, three hydrogen bond acceptors, and three rotatable bonds . Its exact mass and monoisotopic mass are both 198.125594432 g/mol . It has a topological polar surface area of 43.4 Ų . It has 14 heavy atoms . Its complexity, as computed by PubChem, is 243 .Applications De Recherche Scientifique
Oxidation and Reduction Processes
Ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate has been a subject of study in oxidation and reduction processes. Sato, Inoue, Hirayama, and Ohashi (1977) explored its oxidation by dimethyl sulphoxide, resulting in the formation of 2,3-dione derivatives. Similarly, Mubarak, Barker, and Peters (2007) studied its reduction by nickel(I) salen electrogenerated at carbon cathodes in dimethylformamide, leading to ring-expanded products and dehalogenated species (Sato, Inoue, Hirayama, & Ohashi, 1977) (Mubarak, Barker, & Peters, 2007).
Catalysis in Organic Synthesis
Lv and Bao (2007) employed ethyl 2-oxocyclohexanecarboxylate as a novel, efficient, and versatile ligand in copper-catalyzed coupling reactions of various N/O/S nucleophilic reagents with aryl halides under mild conditions, leading to a range of synthesized products (Lv & Bao, 2007).
Synthetic Applications in Organic Chemistry
The compound has been utilized in various synthetic applications. Bilyard and Garratt (1981) used it in the preparation of bicyclo(4.4.0)decan-2-one derivatives, valuable in sesquiterpene synthesis. Grison, Batt-Coutrot, Malinge, Saudemont, and Coutrot (2001) synthesized 1,3-diethyl-2,2-dimethoxymethylcyclohexane from methyl 6-ethyl-2-oxocyclohexanecarboxylate for use in Ziegler–Natta catalysis (Bilyard & Garratt, 1981) (Grison, Batt-Coutrot, Malinge, Saudemont, & Coutrot, 2001).
Flavor and Fragrance Chemistry
Sato, Inoue, and Ohashi (1974) described a new synthesis of 2-hydroxy-3-methyl-2-cyclohexen-1-one, a coffee aroma component, by oxidizing ethyl 1-methyl-2-oxocyclohexanecarboxylate (Sato, Inoue, & Ohashi, 1974).
Molecular Structure and Spectroscopic Properties
Singh, Kumar, Tiwari, Rawat, and others (2013) conducted a combined experimental and theoretical study on ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate, analyzing its molecular structure, spectroscopic properties, and multiple interactions (Singh, Kumar, Tiwari, & Rawat, 2013).
Chiral Molecules and Bridged Ring Systems
Skowronek and Lightner (2003) synthesized diethyl 3,3′-di-tert-butyl-4,4′-dimethyl-2,2′-bipyrrole-5,5′-dicarboxylate from ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate, contributing to the study of chiral molecules. Brown, Buchanan, and O'Donnell (1979) synthesized diethyl, 2,5-dimethylcyclohept-4-ene-1.1-dicarboxylate from ethyl 3-methyl-2-oxocyclopentane-1-carboxylate, demonstrating a novel approach to bridged ring systems (Skowronek & Lightner, 2003) (Brown, Buchanan, & O'Donnell, 1979).
Propriétés
IUPAC Name |
ethyl 3,3-dimethyl-4-oxocyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-4-14-10(13)8-5-6-9(12)11(2,3)7-8/h8H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBVVHZXUGJKEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=O)C(C1)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

